molecular formula C6H7NOS B13948741 3-Amino-4-mercaptophenol

3-Amino-4-mercaptophenol

Cat. No.: B13948741
M. Wt: 141.19 g/mol
InChI Key: QDWFGBIFPMJUST-UHFFFAOYSA-N
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Description

3-Amino-4-mercaptophenol (CAS 228564-80-5) is an organic compound with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol . This multifunctional molecule features phenol, thiol (mercapto), and amino functional groups on a single benzene ring, making it a valuable and versatile building block in synthetic and materials chemistry. The presence of these distinct reactive sites allows researchers to utilize this compound in various conjugation and polymerization reactions. Compounds like 4-mercaptophenol have demonstrated significant utility in the development of advanced materials, particularly in the formation of self-assembled monolayers (SAMs) on gold surfaces for sensor applications . Specifically, such thiol-phenol compounds have been used in the creation of molecularly imprinted polymers (MIPs) designed for the specific recognition of biomolecules like cholesterol, showcasing their potential in biosensing and diagnostic research . Furthermore, the structural motif of a catechol or phenol ring linked via a thioether has been identified in synthetic antioxidants, suggesting potential research applications in developing new compounds with radical scavenging and cytoprotective properties . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

3-amino-4-sulfanylphenol

InChI

InChI=1S/C6H7NOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2

InChI Key

QDWFGBIFPMJUST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N)S

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 3 Amino 4 Mercaptophenol

Established Synthetic Routes to Ortho-Aminothiophenols

The synthesis of ortho-aminothiophenols, including 3-amino-4-mercaptophenol, typically relies on the reduction of a nitro group to an amine and the introduction or unmasking of a thiol group.

Reductive Methods from Nitro-Thiol Precursors

A common and effective strategy for the synthesis of ortho-aminothiophenols involves the reduction of an ortho-nitrothiophenol or a related precursor. This approach benefits from the commercial availability of various substituted nitroaromatics. The key step is the reduction of the nitro group, which can be achieved using various reducing agents.

One established method involves the use of a metal-acid system, such as tin or iron in the presence of hydrochloric acid. For instance, the reduction of a nitrophenol derivative can be illustrative. In a related synthesis of 3-amino-4-phenoxyphenol, the corresponding nitro compound was reduced using iron powder in an ethanol-water mixture with a catalytic amount of hydrochloric acid. This method is generally high-yielding and uses readily available and inexpensive reagents.

Another approach involves the reduction of a di-nitrophenyl disulfide. For example, di-(2-nitrophenyl)-disulphide can be reduced to 2-aminothiophenol (B119425). This can be a two-step process where the disulfide is first cleaved and reduced to 2-nitrothiophenol, which is then further reduced to the aminothiophenol. A direct reduction of the disulfide to the aminothiophenol can also be accomplished. ijpsonline.com

A one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene has been reported using sodium sulfide (B99878) or disodium (B8443419) disulfide. This reaction proceeds via nucleophilic substitution of the chlorine atom by the sulfur reagent, followed by the reduction of the nitro group in the same pot. This method is advantageous due to its single-step nature and relatively high yield. ijpsonline.com

Starting MaterialReagents and ConditionsProductYield (%)
2-Chloronitrobenzene1. Na₂S₂; 2. Reduction2-Aminothiophenol-
Di-(2-nitrophenyl)-disulphideZn/CH₃COOH2-Aminothiophenol24
2-ChloronitrobenzeneNa₂S·9H₂O, reflux2-Aminothiophenol48.5
Di-(2-nitrophenyl)-disulphideDirect reduction2-Aminothiophenol15

Rearrangement Reactions (e.g., Leuckart Synthesis via Aminophenols, if relevant for general mercaptophenol synthesis)

The Leuckart reaction and its variant, the Leuckart-Wallach reaction, are well-established methods for the reductive amination of aldehydes and ketones to produce amines. wikipedia.orgmdpi.comntnu.no This reaction typically employs ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate or a related species.

While the Leuckart reaction is a powerful tool for amine synthesis, its direct relevance to the primary synthesis of this compound from a precursor already containing hydroxyl and thiol functionalities is limited. The core structure of aminomercaptophenols is generally assembled through nitration, sulfonation, and reduction sequences rather than by introducing the amino group via reductive amination of a carbonyl precursor. Therefore, the Leuckart reaction is more of a general method for amine synthesis rather than a specific or common route to this particular class of compounds.

Advanced Synthetic Approaches to this compound Derivatives

The presence of three reactive sites—the amino group, the thiol group, and the aromatic ring—makes this compound a versatile building block for the synthesis of a wide range of derivatives. The selective functionalization of these sites is a key aspect of its chemistry.

Modifications of the Amino Group (e.g., Acylation, Alkylation)

The amino group in ortho-aminothiophenols is a nucleophilic center and readily undergoes acylation and alkylation reactions. These modifications are often the first step in the synthesis of more complex molecules, such as benzothiazoles. organic-chemistry.orgmdpi.comresearchgate.net

Acylation: Acylation of the amino group is typically achieved using acyl chlorides or carboxylic acids. The reaction with acyl chlorides is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov When carboxylic acids are used, condensing agents or high temperatures are often required to drive the reaction. For example, 2-aminothiophenol reacts with various carboxylic acids in the presence of a catalyst to form 2-substituted benzothiazoles, a process that involves an initial N-acylation followed by cyclization.

Alkylation: N-alkylation of aminothiophenols can be more challenging to control, as over-alkylation can occur. nih.gov However, methods for the selective N-alkylation of related compounds have been developed. For instance, the N-alkylation of 2-amino-3-acylthiophenes has been achieved under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov These conditions could potentially be adapted for the alkylation of this compound.

Reaction TypeReagentProduct Type
AcylationAcyl ChlorideN-Acyl-aminothiophenol
AcylationCarboxylic AcidN-Acyl-aminothiophenol (often cyclizes)
AlkylationAlkyl HalideN-Alkyl-aminothiophenol

Functionalization of the Thiol Group (e.g., Thioetherification, Disulfide Formation)

The thiol group is another key reactive site in this compound. It can be readily oxidized to a disulfide or undergo reactions to form thioethers.

Disulfide Formation: Ortho-aminothiophenols are known to be unstable and can be easily oxidized to the corresponding disulfide, bis(2-aminophenyl) disulfide, even by atmospheric oxygen. rsc.org This propensity for disulfide formation can be a challenge during their synthesis and storage but can also be exploited for purification or as a synthetic step. The disulfide can often be reduced back to the thiol when needed.

Thioetherification: The thiol group can be alkylated to form thioethers. This reaction, known as thioetherification, typically involves the reaction of the thiolate anion with an alkyl halide or another electrophile. Modern methods for thioetherification include transition metal-catalyzed cross-coupling reactions, which offer a broad scope. chemrxiv.orgnih.gov A mild, additive-free thioetherification via a proton transfer dual ionization mechanism has also been reported, which could be applicable to aminothiophenols. chemrxiv.org

Reaction TypeReagent/ConditionProduct Type
Disulfide FormationAir oxidationDi-aminophenyl disulfide
ThioetherificationAlkyl Halide, BaseAmino-phenyl thioether

Selective Reactions at the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino and thiol groups. libretexts.orgmasterorganicchemistry.combyjus.comucalgary.calkouniv.ac.in Both the -NH₂ and -SH groups are ortho, para-directing activators. In this compound, the positions ortho and para to the amino group are positions 2 and 5. The positions ortho and para to the thiol group are positions 3 (occupied by the amino group) and 6.

Therefore, electrophilic substitution is expected to occur primarily at positions 2, 5, and 6. The strong activating nature of the amino group generally makes the positions ortho and para to it the most reactive. libretexts.orgucalgary.ca However, the basicity of the amino group can lead to complications in reactions that use strong acids, as protonation of the amine deactivates the ring. To circumvent this, the amino group is often protected, for example, by acylation, before carrying out the electrophilic substitution. The acetyl group moderates the activating effect of the amine and can be removed by hydrolysis after the substitution reaction. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egmasterorganicchemistry.com The high reactivity of the ring in aminophenols and their analogs often leads to polysubstitution, and controlling the reaction to achieve monosubstitution can be challenging. libretexts.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, designing for energy efficiency, use of renewable feedstocks, and employing catalysis over stoichiometric reagents. For a molecule like this compound, this translates into exploring solvent-free reaction systems and developing highly efficient and selective catalysts to streamline its synthesis.

One of the cornerstones of green chemistry is the minimization or complete elimination of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and easier product purification. jocpr.com

A promising solvent-free approach for the synthesis of thiophenol derivatives involves the reaction of the corresponding benzenesulfonamide (B165840) with a reducing agent like ammonium formate or potassium formate. google.com This method is conducted by simply heating the mixture of reactants, which avoids the need for any solvent. The water generated during the reaction is removed by distillation. This methodology has been successfully applied to the synthesis of related compounds, such as 4-aminothiophenol (B129426) and 4-hydroxythiophenol, suggesting a viable green pathway for this compound from a suitable precursor like 3-amino-4-hydroxybenzenesulfonamide. google.com The reaction proceeds at elevated temperatures (180-210 °C) and provides good yields. google.com

The table below summarizes the conditions and outcomes for the synthesis of analogous thiophenols using this solvent-free method, illustrating its potential applicability.

Starting MaterialReducing AgentTemp (°C)Time (h)ProductYield (%)
4-HydroxybenzenesulfonamideAmmonium Formate20044-Hydroxythiophenol74.1
4-AminobenzenesulfonamidePotassium Formate19034-Aminothiophenol68.1
4-MethylbenzenesulfonamideAmmonium Formate18054-Methylbenzenethiol71.8

This data is derived from a patented method for thiophenol preparation and demonstrates the feasibility of the solvent-free approach for structurally similar compounds. google.com

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher atom economy, often under milder conditions and with greater selectivity, thereby reducing energy consumption and unwanted byproducts. A common strategy for synthesizing amino-substituted aromatics involves the reduction of a nitro group precursor. The catalytic reduction of nitroaromatic compounds is a key industrial process and a focal point of green chemistry research. researchgate.net

For the synthesis of this compound, a plausible route would involve the catalytic reduction of a precursor such as 3-nitro-4-mercaptophenol or a protected derivative. The development of heterogeneous catalysts, particularly those based on metal nanoparticles, is a significant area of research. These catalysts offer high activity and, crucially, can be easily separated from the reaction mixture and recycled, minimizing waste and product contamination. researchgate.net While specific catalysts developed exclusively for this compound are not widely documented, research on the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) provides relevant insights. researchgate.net Catalytic systems using various metal nanoparticles are being explored to achieve high conversion rates and selectivity under environmentally benign conditions, often using water as a solvent.

The key objectives in catalyst development for this type of transformation include:

High Selectivity: Ensuring the reduction of the nitro group without affecting other functional groups (hydroxyl and mercapto).

High Activity: Achieving high reaction rates at lower temperatures and pressures.

Reusability: Developing robust catalysts that can be recovered and reused over multiple cycles without significant loss of activity.

Cost-Effectiveness: Utilizing earth-abundant metals and simple preparation methods.

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity is critical for the characterization and subsequent application of a chemical compound. The purification of this compound would require techniques capable of removing starting materials, byproducts, and potential isomers. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Standard techniques such as recrystallization are often the first choice for solid compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. For aminophenol derivatives, alcoholic solvents or aqueous alcohol mixtures are often effective. google.com

Column chromatography is a more powerful technique for separating complex mixtures. It utilizes a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or solvent mixture) to separate components based on their differing affinities for the two phases. This method is highly effective for achieving high levels of purity.

For challenging separations, particularly of isomers with very similar physical properties, more advanced techniques may be necessary. One such method is complex formation . A patent describes the separation of xylenol isomers by forming a host-guest complex with a specific host compound, 1,1-di(4-hydroxyphenyl)cyclohexane. The complex of one specific isomer precipitates from the mixture and can be isolated, after which the pure isomer is released. This principle could potentially be adapted for the purification of aminomercaptophenol isomers, offering a highly selective method for isolating the desired this compound.

The following table compares these purification techniques.

TechniquePrincipleAdvantagesPotential Challenges
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, scalable.Requires significant solubility difference; potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.High resolving power for complex mixtures; applicable to a wide range of compounds.Can be solvent-intensive; may be less economical for large-scale purification.
Host-Guest Complexation Selective formation of a solid complex between a host molecule and a specific guest (isomer).Highly selective for specific isomers; can achieve very high purity.Requires a suitable host compound; may involve additional steps to form and break the complex.

Reactivity and Mechanistic Investigations of 3 Amino 4 Mercaptophenol Transformations

Reactions Involving the Thiol Group

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In 3-amino-4-mercaptophenol, its reactivity can be modulated by the electronic effects of the adjacent amino and hydroxyl groups.

The thiol group is readily oxidized under various conditions to form disulfide bonds or can be further oxidized to sulfonic acids. The oxidative coupling of two thiol molecules yields a disulfide (S-S) linkage, a common transformation. For instance, the oxidative coupling of different thiols can be promoted by mild oxidizing agents like sterically hindered o-benzoquinones to produce unsymmetrical disulfides. researchgate.net The oxidation of phenol (B47542) derivatives containing thiol groups can also be carried out using agents like lead dioxide (PbO₂) researchgate.net.

Further oxidation under stronger conditions can convert the thiol group into a sulfonic acid (-SO₃H) or its derivatives. smolecule.com This transformation is significant for altering the solubility and electronic properties of the parent molecule. The synthesis of β-amino sulfonic acid derivatives has been achieved through methods like the enantioselective conjugate addition of sodium bisulfite to nitrostyrenes, catalyzed by an amino-thiourea organocatalyst. rsc.org

Table 1: Oxidation Reactions of Thiol-Containing Compounds

Reactant(s) Oxidizing Agent Product Type Reference
Various Thiols Sterically hindered o-benzoquinones Unsymmetrical Disulfides researchgate.net
2,6-di-tert-butyl-4-mercaptophenol derivatives Lead Dioxide (PbO₂) Phenoxyl Radicals researchgate.net
2-Fluoro-4-mercaptophenol Not specified Disulfides, Sulfonic Acids smolecule.com
Nitrostyrenes and Sodium Bisulfite Bifunctional amino-thiourea organocatalyst β-Nitroethanesulfonic acids rsc.org

The thiol group of this compound makes it a prime candidate for participation in "click" chemistry, specifically thiol-ene and thiol-yne reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. magtech.com.cn

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), typically initiated by radicals or a nucleophile. magtech.com.cnwestmont.edu This process is highly efficient and can proceed under UV irradiation in the presence of a photoinitiator or thermally. westmont.edu The anti-Markovnikov addition product is usually favored. westmont.edu This chemistry is widely used for surface modification, the synthesis of functional polymers, and the development of biomaterials. magtech.com.cnrsc.org

The thiol-yne reaction is the analogous addition of a thiol to a carbon-carbon triple bond (an alkyne). wikipedia.org This reaction can result in a mono-addition product (an alkenyl sulfide) or a di-addition product where two thiol molecules add across the alkyne. wikipedia.org Like the thiol-ene reaction, it can be initiated by radical initiators or UV light and is a powerful tool in polymer chemistry for creating complex architectures like dendrimers and polymer networks. wikipedia.orgrsc.org

The sulfur atom of the thiol group is a soft nucleophile and readily participates in nucleophilic substitution and addition reactions. In molecules containing multiple functional groups, such as this compound, the thiol can exhibit high chemoselectivity. Studies on similar compounds like 4-aminobenzenethiol have shown that the thiol group can react exclusively, leaving amino or hydroxyl groups intact under specific conditions. rsc.org For example, in gold-catalyzed reactions with gem-difluoroallene, thiols like 4-aminobenzenethiol and 4-mercaptophenol (B154117) exclusively produced thiol addition products without any observed reaction at the amino or hydroxyl sites. rsc.org

Furthermore, the desulfurization of thiols can be achieved for nucleophilic substitution, where the thiol group is replaced by various nucleophiles. cas.cn This process, promoted by systems like Ph₃P/ICH₂CH₂I, allows for the synthesis of diverse compounds, including secondary and tertiary amines, by employing free amines as nucleophiles. cas.cn

Reactions Involving the Amino Group

The primary amino (-NH₂) group of this compound is a key site for reactions such as condensation, amidation, and imine formation.

The amino group readily undergoes condensation with aldehydes or ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). eijppr.commwjscience.com This reaction is typically reversible and catalyzed by acid or base. eijppr.com The formation mechanism involves a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com Schiff bases derived from amino-mercapto compounds are widely investigated for their biological activities and as ligands for metal complexes. uaic.roegranth.ac.in Microwave-assisted synthesis has been shown to be a much faster and more efficient method for preparing Schiff bases compared to conventional heating. egranth.ac.in

Table 2: Synthesis of Schiff Bases from Amino-Thiol Precursors

Amino Compound Aldehyde/Ketone Catalyst/Conditions Product Reference
4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Aromatic aldehydes H₂SO₄, ethanol, reflux Corresponding Schiff Bases uaic.ro
4-Amino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole Various substituted aryl aldehydes Microwave irradiation (1-1.5 min) 4-Arylidenamino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazoles egranth.ac.in
3-Amino-1,2,4-triazole-5-thiol 5-Chlorosalicylaldehyde Not specified Corresponding Schiff Base mwjscience.com

As discussed, the formation of an imine (Schiff base) is a primary reaction of the amino group. In addition, the amino group can react with carboxylic acids and their derivatives (such as acid chlorides, anhydrides, or esters) to form amides. libretexts.org This reaction is fundamental in peptide synthesis, where the amide linkage is known as a peptide bond. libretexts.org The synthesis of amides from a primary amine like the one in this compound can be achieved by reacting it with an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with a carboxylic acid. libretexts.org These reactions are crucial for creating optically active polyamides and other functional polymers. expresspolymlett.com

Electrophilic Aromatic Substitution via Amino Activation

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (SEAr) is significantly influenced by the activating effects of its substituents. Both the amino (-NH2) and the mercapto (-SH) groups are electron-donating groups (EDGs) that activate the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgchadsprep.com

The amino group is a powerful activating group. masterorganicchemistry.com It donates electron density to the aromatic ring primarily through a strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. libretexts.org This donation of a lone pair of electrons from the nitrogen atom stabilizes the cationic intermediate (the arenium ion) formed during the substitution, thereby lowering the activation energy of the reaction. chadsprep.comscispace.com Similarly, the mercapto group also acts as an activating group, donating electron density via resonance.

Both the amino and mercapto groups are classified as ortho, para-directors. libretexts.orgresearchgate.net This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the positions on the ring are C1 (with -OH, not part of the benzene ring for substitution), C2, C3 (-NH2), C4 (-SH), C5, and C6. The positions ortho to the amino group are C2 and C4, and the para position is C6. The positions ortho to the mercapto group are C3 and C5, and the para position is C1 (occupied by the hydroxyl group).

The directing effects of the two groups reinforce each other to strongly activate certain positions. The position most activated for electrophilic attack is C6, which is para to the strongly activating amino group and ortho to the mercapto group. The C2 position is also activated, being ortho to the amino group. The C5 position is ortho to the mercapto group but meta to the amino group, leading to less activation compared to C2 and C6. Therefore, electrophilic substitution on this compound is expected to yield predominantly products substituted at the C6 and C2 positions.

Concerted Reactivity of Both Functional Groups

The proximate amino and mercapto/hydroxyl functionalities in this compound allow for concerted reactions where both groups participate, leading to the formation of heterocyclic systems and polymers.

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Benzothiazoles, Benzoxazoles)

The ortho-disposed amino and mercapto (or hydroxyl) groups are key structural motifs for the synthesis of important heterocyclic compounds like benzothiazoles and benzoxazoles.

Benzothiazoles: The condensation of an o-aminothiophenol derivative with a carboxylic acid or its derivative is a common and effective method for synthesizing 2-substituted benzothiazoles. mdpi.comorganic-chemistry.orgnih.gov In the case of this compound, the amino and mercapto groups can react with various carbonyl-containing compounds. For example, reaction with aldehydes or carboxylic acids under appropriate conditions leads to the formation of a thiazoline (B8809763) intermediate, which then aromatizes to the benzothiazole (B30560) ring system. mdpi.comresearchgate.net A variety of catalysts, including samarium triflate and Lawesson's reagent, can facilitate this condensation. organic-chemistry.orgorganic-chemistry.org

Benzoxazoles: Similarly, the o-aminophenol structure within the molecule is a precursor for benzoxazoles. core.ac.uk The reaction of this compound (acting as an o-aminophenol) with reagents like carboxylic acids, acyl chlorides, or orthoesters results in the formation of a 2-substituted benzoxazole (B165842). organic-chemistry.orgrdd.edu.iqresearchgate.net The reaction proceeds through the formation of an o-hydroxyamide intermediate, followed by cyclodehydration to yield the stable benzoxazole ring. rsc.org One-pot syntheses have been developed that allow for the efficient production of these heterocycles from o-aminophenols and carboxylic acids. researchgate.net

Table 1: Heterocyclic Systems from this compound
ReactantResulting HeterocycleGeneral Reaction Conditions
Carboxylic Acid / AldehydeBenzothiazoleCondensation, often with a catalyst (e.g., PPA, Sm(OTf)₃), sometimes under microwave irradiation. mdpi.comorganic-chemistry.org
Carboxylic Acid / Acyl ChlorideBenzoxazoleCondensation followed by cyclodehydration, can be acid-catalyzed or thermally induced. rdd.edu.iqrsc.org

Polymerization Mechanisms (e.g., Polycondensation for Polybenzoxazoles)

The bifunctional nature of this compound makes it a suitable monomer for polycondensation reactions to produce high-performance polymers like polybenzoxazoles (PBOs). PBOs are known for their exceptional thermal stability, high tensile strength, and chemical resistance. rsc.orgresearchgate.net

The synthesis of PBOs from o-aminophenol-containing monomers typically involves a two-step process. rsc.orgnasa.gov

Poly(o-hydroxyamide) Formation: The first step is a polycondensation reaction between a bis(o-aminophenol) monomer and a dicarboxylic acid or its derivative (like a diacid chloride). In the context of this compound, it could theoretically be polymerized with a suitable dicarboxylic acid. This low-temperature reaction forms a soluble precursor polymer, a poly(o-hydroxyamide). rsc.orgkpi.ua

Cyclodehydration (Cyclization): The second step involves the thermal or acid-catalyzed intramolecular cyclodehydration of the poly(o-hydroxyamide). kpi.uaacs.org This process eliminates water and forms the rigid benzoxazole rings within the polymer backbone, leading to the final, highly stable PBO. nasa.gov

This precursor route is advantageous because the intermediate poly(o-hydroxyamide) is often more processable than the final rigid-rod PBO, allowing for the formation of films or fibers before the final cyclization step. researchgate.net

Proton-Coupled Electron Transfer (PCET) Mechanisms in Model Systems

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged, often in a concerted elementary step. mdpi.comdiva-portal.org The phenol and amino groups of this compound make it a candidate for studying such reactions. While direct studies on this specific molecule are scarce, extensive research on related aminophenols and mercaptophenols in model protein systems provides significant insight. nih.gov

PCET reactions can proceed through various mechanisms, including stepwise pathways (electron transfer followed by proton transfer, or vice-versa) and concerted pathways where the electron and proton transfer in a single kinetic step. diva-portal.org The oxidation of aminophenols, for example, can yield distonic radical cations where the charge and spin are localized on different atoms. nih.gov

Electrochemical Redox Behavior and Associated Proton Transfers

The electrochemical behavior of aminophenols and mercaptophenols is characterized by redox processes coupled to proton transfers. Cyclic voltammetry (CV) is a powerful technique used to study these reactions. sciepub.com

Studies on p-aminophenol show a quasi-reversible two-electron, two-proton process, where it is oxidized to p-benzoquinone imine. researchgate.netresearchgate.net The oxidation is complex and can involve the formation of radical intermediates and subsequent dimerization or hydrolysis reactions. researchgate.netustc.edu.cn In non-aqueous media, the oxidation of p-aminophenol has been shown to be a two-step one-electron transfer, with the amino group being oxidized first, leading to a radical cation. ustc.edu.cn

Similarly, electrochemical studies of mercaptophenols reveal that the redox process is coupled to proton release and uptake. nih.gov The oxidation of phenols often shows irreversible waves in aqueous solutions because the loss of the phenolic proton is highly favorable. researchgate.net However, in controlled environments like model proteins, reversible phenol oxidation-reduction cycles can be observed, allowing for the determination of formal reduction potentials. nih.gov For 2-mercaptophenol (B73258) incorporated into a model protein, the phenol oxidation-reduction cycle was found to be reversible. nih.gov The voltammetric response of aminophenols is pH-dependent, confirming the coupling of electron and proton transfer. researchgate.netresearchgate.netacademie-sciences.fr

Table 2: Electrochemical Parameters for Related Phenol Compounds
CompoundTechniqueKey ObservationReference
p-AminophenolCyclic VoltammetryQuasi-reversible, two-electron, two-proton oxidation. researchgate.net
p-AminophenolIn situ FT-IR SpectroelectrochemistryStepwise one-electron transfers, amino group oxidizes first. ustc.edu.cn
2-Mercaptophenol (in model protein)Square-Wave VoltammetryReversible phenol oxidation-reduction cycle. nih.gov
N-acetyl-p-aminophenolCyclic VoltammetryTwo-electron, one-proton exchange in the first step. academie-sciences.fr

Radical Formation and Stability Studies

The oxidation of aminophenols and mercaptophenols leads to the formation of radical species. The one-electron oxidation of a phenol yields a phenoxyl radical, while the oxidation of an aniline (B41778) derivative can produce an aminyl radical or a radical cation. nih.govnih.gov

In the context of PCET, the oxidation of aminophenols can produce aminophenoxy radicals. nih.gov These radicals can be highly reactive, undergoing dimerization or polymerization. nih.gov However, the stability of a radical is highly dependent on its structure and environment. For instance, introducing bulky groups near the radical center can lead to more stable, isolable radicals. nih.gov The stability of N-oxy radicals, a related class, is attributed to the delocalization of the unpaired electron over the N-O bond and steric shielding. u-tokyo.ac.jp

In model protein systems designed to study PCET, mercaptophenol radicals have been generated and characterized. diva-portal.orgrsc.org These studies show that the resulting neutral radicals can be long-lived (with lifetimes exceeding 100 seconds) and exhibit distinct optical and EPR spectra. rsc.org The environment of the protein helps to isolate the radical and suppress side reactions. nih.gov The oxidation of p-aminophenol by peroxidases is known to produce the aminophenoxy radical as the primary product. nih.gov This radical is reactive but can be detected by ESR spectroscopy. nih.gov The stability of phenoxyl radicals is a key factor in the antioxidant activity of phenolic compounds. scispace.com

Based on a thorough search of available scientific literature, it is not possible to generate an article on the "" that meets the specific requirements of the provided outline. The search for detailed research findings, including data on the "Influence of Microenvironment on PCET Rates and Pathways" and the "Kinetic and Thermodynamic Aspects of Key Reactions" for the compound this compound, did not yield sufficient specific information.

While research exists on related compounds, such as 2-mercaptophenol, 4-mercaptophenol, and 3-aminotyrosine, particularly within model protein systems, this information cannot be directly and accurately extrapolated to this compound as per the strict instructions to focus solely on this specific compound. The available resources lack the specific kinetic data, thermodynamic parameters, and detailed mechanistic studies for this compound that would be necessary to populate the requested sections and data tables with scientifically accurate and thorough content.

Therefore, the generation of a professional and authoritative article strictly adhering to the provided outline for this compound is not feasible at this time due to the absence of the required specific research data in the public domain.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the coordination chemistry and metal complexation of this compound to fulfill the detailed requirements of the requested article outline.

Coordination Chemistry and Metal Complexation of 3 Amino 4 Mercaptophenol

Coordination Modes and Geometries

Chelation Modes (e.g., N,S-chelation)

To adhere to the instructions of providing scientifically accurate and verifiable information focused solely on the specified compound, the article cannot be generated at this time.

Bridging Ligand Architectures (e.g., µ-sulfido, µ-amino bridges)

While specific studies on the bridging architectures of 3-amino-4-mercaptophenol are not extensively documented, the inherent nature of its functional groups suggests a strong potential for forming polynuclear complexes. The thiol and amino groups are well-known to act as bridging ligands between two or more metal centers.

The deprotonated thiol group (thiolate, -S⁻) can readily bridge two metal ions, forming a µ-sulfido bridge. This type of bridge is a common feature in the coordination chemistry of mercapto-containing ligands and is known to facilitate magnetic exchange interactions between the bridged metal centers. Similarly, the amino group can bridge two metal centers, forming a µ-amino bridge, although this is generally less common than sulfido bridges.

Electronic Structure and Bonding Analysis in Metal Complexes

Amino Group (-NH2): As a sigma-donor, the amino group contributes to the ligand field by donating a lone pair of electrons to the metal ion.

Phenoxo Group (-O⁻): The deprotonated hydroxyl group is a strong sigma- and pi-donor. The pi-donation can have a significant impact on the electronic structure, particularly for metals in higher oxidation states.

Thiolate Group (-S⁻): The deprotonated thiol group is a soft donor with both sigma- and pi-donating capabilities. The sulfur atom's diffuse orbitals can lead to significant covalent character in the metal-sulfur bond.

Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure of such complexes. DFT calculations can provide insights into the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the molecular orbitals. For instance, in related metal complexes with Schiff base ligands derived from aminophenols, DFT studies have been used to understand the geometry and electronic properties. scholarpublishing.org

The table below summarizes the expected contributions of each donor group of this compound to the electronic structure of a metal complex.

Donor GroupDonor TypeExpected Contribution to Electronic Structure
Amino (-NH₂)σ-donorContributes to the ligand field strength.
Phenoxo (-O⁻)σ- and π-donorStrong donor, can stabilize higher metal oxidation states.
Thiolate (-S⁻)σ- and π-donorSoft donor, promotes covalent metal-ligand bonding.

Magnetochemical and Redox Properties of Metal-3-Amino-4-mercaptophenol Complexes

The magnetic and redox properties of metal complexes containing this compound are anticipated to be rich and varied, stemming from the interplay between the metal ion and the versatile ligand.

Magnetochemical Properties: The magnetic behavior of these complexes will be largely determined by the electronic configuration of the metal ion and the geometry of the complex. The presence of bridging sulfido or amino groups can mediate magnetic exchange interactions between metal centers, leading to either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. The strength and nature of this coupling are highly dependent on the bridging angle and the metal-metal distance. For example, studies on other bridged metal complexes have shown a strong correlation between these structural parameters and the observed magnetic properties. jocpr.com

Redox Properties: The this compound ligand itself is redox-active. The phenol (B47542) and thiol moieties can be oxidized, potentially leading to the formation of radical species or disulfide linkages. When coordinated to a redox-active metal ion, the resulting complex can exhibit multiple redox events, which may be either metal-centered or ligand-centered.

Cyclic voltammetry is a key technique for investigating the redox behavior of such complexes. nih.gov A hypothetical cyclic voltammogram of a metal-3-amino-4-mercaptophenol complex might display one or more reversible or irreversible waves corresponding to the oxidation or reduction of the metal center and/or the ligand. The potentials of these redox events would provide valuable information about the electronic influence of the ligand on the metal ion and the stability of the different oxidation states of the complex.

The table below provides a hypothetical summary of the expected redox properties.

Redox ProcessDescription
Metal-centeredOxidation or reduction of the central metal ion (e.g., M(II)/M(III)).
Ligand-centered (Phenol)Oxidation of the phenoxo group, potentially to a phenoxyl radical.
Ligand-centered (Thiol)Oxidation of the thiolate group, potentially leading to disulfide bond formation.

Applications in Advanced Materials Science and Catalysis

Polymeric Materials Derived from 3-Amino-4-mercaptophenol

The presence of ortho-disposed amino and mercapto groups, along with a phenolic hydroxyl group, allows this compound to act as a monomer in the synthesis of several classes of high-performance polymers. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of high-performance polymers from this compound leverages its distinct functional groups to form robust heterocyclic and ether-sulfide linkages.

Poly(benzothiazoles) (PBTs): PBTs are synthesized through the condensation reaction of an o-aminothiophenol derivative with a dicarboxylic acid or its equivalent. nih.govmdpi.comorganic-chemistry.org The 3-amino and 4-mercapto groups of the monomer react to form the characteristic thiazole (B1198619) ring fused to the benzene (B151609) backbone. mdpi.com The reaction typically proceeds in a high-boiling solvent, often with a catalyst like polyphosphoric acid (PPA), which facilitates both the condensation and the subsequent cyclodehydration to form the rigid benzothiazole (B30560) structure. nih.govtandfonline.com The use of this compound as the monomer introduces a hydroxyl group at the 6-position of the resulting benzothiazole unit, providing a site for further functionalization or influencing inter-polymer chain interactions.

Poly(benzoxazoles) (PBOs): PBOs are another class of high-performance polymers formed by the reaction of a bis-o-aminophenol with a dicarboxylic acid chloride, followed by cyclization. acs.orgkpi.ua The 3-amino and a neighboring hydroxyl group are the key reactive sites. dtic.mil In the case of this compound, the 3-amino and implicit 2-hydroxy tautomer (or a rearranged intermediate) could theoretically participate, though the primary pathway involves the condensation of bis(o-aminophenol) monomers. researchgate.netmdpi.com A more direct analogue, 3-amino-4-hydroxybenzoic acid, has been successfully used to prepare bio-based polybenzoxazoles via polycondensation, yielding polymers with ultrahigh thermal resistance. researchgate.net This demonstrates the feasibility of incorporating such monomers into PBO structures. The synthesis often involves a two-step process: a low-temperature polycondensation to form a soluble poly(o-hydroxyamide) precursor, followed by thermal or acid-catalyzed cyclodehydration. kpi.uaresearchgate.net

Poly(ethersulfide)s: The synthesis of poly(ethersulfide)s can be achieved through the polycondensation of monomers containing both hydroxyl and thiol groups with dihalo-aromatic compounds. researchgate.net Research on the isomer, 4-mercaptophenol (B154117), shows it can be used to create poly(ethersulfide)s via silylation followed by polycondensation with reagents like 2,6-dichloropyridine. sigmaaldrich.comlookchem.comresearchgate.net The hydroxyl and mercapto groups of this compound can act as nucleophiles to displace halogens from activated aromatic rings, forming ether and thioether linkages, respectively, within the polymer backbone.

Polymer TypeKey Monomer FunctionalitiesTypical ReactionResulting Linkage
Poly(benzothiazole)ortho-Amino and Thiol groupsCondensation with dicarboxylic acidBenzothiazole ring
Poly(benzoxazole)ortho-Amino and Hydroxyl groupsCondensation with dicarboxylic acidBenzoxazole (B165842) ring
Poly(ethersulfide)Hydroxyl and Thiol groupsNucleophilic substitution with dihalideEther and Thioether linkages

The design of polymers derived from this compound allows for the fine-tuning of their mechanical and thermal characteristics. The inherent rigidity of the benzoxazole and benzothiazole rings imparts high glass transition temperatures (Tg) and excellent thermal stability to the resulting polymers. kpi.uaresearchgate.net

For instance, polybenzoxazoles based on bisphenol A-derived bisaminophenols exhibit Tg values as high as 300°C and can form tough, flexible films. kpi.ua Annealing these polymers can induce semicrystallinity, further enhancing their mechanical properties and solvent resistance. kpi.ua Research on PBOs synthesized from 3-amino-4-hydroxybenzoic acid has shown the resulting polymers exhibit liquid crystalline behavior, which is crucial for spinning high-strength fibers. researchgate.net These fibers demonstrate high Young's modulus and mechanical strength. researchgate.net The incorporation of fluorine atoms into the polymer backbone, a common strategy in high-performance polymer design, is known to improve thermal stability, chemical resistance, and lower the dielectric constant. researchgate.net By carefully selecting the co-monomers to react with this compound, properties such as solubility, processability, and final material performance can be precisely controlled.

Polymer SystemDesign FeatureResulting PropertyReference
Polybenzoxazole (PBO)Annealing above TgDevelopment of semicrystallinity, enhanced solvent resistance kpi.ua
PBO from 3-amino-4-hydroxybenzoic acidRigid-rod structureLiquid crystalline behavior, high-strength fibers researchgate.net
Fluorine-containing PBOsIncorporation of C-F bondsImproved thermal stability, chemical resistance, low dielectric constant researchgate.net

Hybrid Organic-Inorganic Materials Fabrication

The multiple functional groups of this compound make it an ideal candidate for use as a molecular linker in the fabrication of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities.

Molecular Layer Deposition (MLD) is a thin-film deposition technique that uses sequential, self-limiting surface reactions to build organic or hybrid organic-inorganic films one molecular layer at a time. wikipedia.org Bifunctional organic molecules are essential as the "linker" precursors in this process. wikipedia.orgrsc.org

The structure of this compound, with its -OH, -NH2, and -SH groups, offers multiple points of attachment for reaction with inorganic precursors, such as metal alkyls (e.g., trimethylaluminum, TMA). A review of MLD processes notes the use of precursors like 4-aminophenol (B1666318), which contains both hydroxyl and amino groups, to create hybrid films. beilstein-journals.org The use of amino-functionalized linkers can also offer advantages in the deposition process, sometimes eliminating the need for modulators to control the film's stoichiometry. researchgate.net The vapor-phase deposition of this compound with an inorganic precursor would allow for the precise, layer-by-layer growth of a hybrid "metalcone" material, where the organic molecule is covalently bonded to the metal-oxide framework. beilstein-journals.org

The reactive nature of this compound allows it to be used for the functionalization of various surfaces to create well-defined thin films. polytechnique.edu The thiol group can form strong bonds with noble metal surfaces like gold, while the amino and hydroxyl groups can react with a variety of substrates or be used for subsequent chemical modifications. For example, amino-functionalized silanes like (3-aminopropyl)triethoxysilane (APTES) are widely used to create amine-terminated surfaces on materials like chalcogenide thin films, which can then be used to immobilize biomolecules. nih.gov Similarly, this compound could be grafted onto a surface to introduce a combination of functional groups, altering surface properties like hydrophilicity and providing anchor points for building more complex layered structures. nih.govoregonstate.edu

The surface chemistry of semiconductor nanocrystals, or quantum dots (QDs), is critical to their optical and electronic properties. Thiol-containing molecules are widely used as capping ligands to passivate the QD surface, improve stability, and mediate charge transfer. acs.orguu.nl Aromatic thiols, in particular, are effective capping agents for QDs such as CdTe and CdSe. uu.nlfrontiersin.org

The thiol group of this compound can anchor the molecule to the surface of a quantum dot. nih.gov This surface modification can have a profound impact on the QD's photoluminescence. acs.org For instance, capping CdSe QDs with thiol molecules often leads to quenching of the excitonic emission due to hole trapping on the ligand. uu.nl In contrast, the same process can enhance the luminescence efficiency for CdTe QDs. uu.nl The specific effect depends on the relative energy levels of the QD's valence band and the thiol's redox potential. uu.nl The additional amino and hydroxyl groups on the this compound molecule could further influence the electronic properties of the QD-ligand interface and modify the solubility and processability of the QDs for applications in sensors or optoelectronic devices. acs.orgresearchgate.net

Catalytic Applications of this compound

This compound is a bifunctional organic compound that has garnered interest in various fields of chemical science due to the presence of three distinct functional groups: an amino (-NH2), a hydroxyl (-OH), and a thiol (-SH) group, all attached to a benzene ring. This unique structure allows it to act as a versatile building block and ligand in catalysis. Its ability to coordinate with metal ions through its sulfur and nitrogen or oxygen atoms makes it a candidate for applications in both homogeneous and heterogeneous catalysis.

Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The efficacy of a metal-based homogeneous catalyst is profoundly influenced by the nature of the ligands coordinated to the metal center. This compound can act as a chelating ligand, binding to a central metal atom through two or more of its donor atoms. This chelation enhances the stability of the resulting metal complex.

Research has shown that aminophenols and aminothiols can form stable complexes with various transition metals. While specific studies focusing exclusively on the catalytic activity of this compound complexes in homogeneous reactions are not extensively documented, the principles of coordination chemistry suggest its potential. The electronic properties of the catalyst, a key factor in its activity, can be fine-tuned by the amino and hydroxyl groups on the phenol (B47542) ring. For instance, these groups can influence the electron density at the metal center, thereby affecting its reactivity in catalytic cycles such as oxidative addition and reductive elimination. The steric environment created by the ligand around the metal center can also impart selectivity to the catalytic process.

Precursor for Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. This compound serves as a valuable precursor for the synthesis of such catalysts.

Its role is particularly notable in the surface modification of nanoparticles. The thiol group (-SH) exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. By anchoring this compound onto the surface of these nanoparticles, a functionalized material is created. The attached amino and hydroxyl groups can then act as binding sites for catalytically active metal ions or as basic/acidic sites themselves to catalyze reactions. This approach allows for the creation of highly dispersed and stable catalytic sites on a high-surface-area support.

Furthermore, the multifunctional nature of this compound makes it a potential candidate for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While specific MOFs based on this compound are not widely reported, its structural motifs are analogous to other linkers used in MOF synthesis. A hypothetical MOF constructed with this linker would possess open metal sites or functionalized pores that could be exploited for size- and shape-selective catalysis.

Role as a Hydrogen Atom Transfer Reagent in Radical Chemistry

Phenolic and thiolic compounds are well-known for their ability to participate in radical chemistry, often acting as antioxidants by donating a hydrogen atom to a radical species, thereby terminating radical chain reactions. This compound possesses both a phenolic hydroxyl group and a mercapto group, both of which are capable of hydrogen atom transfer (HAT).

The efficiency of a HAT reagent is related to the bond dissociation enthalpy (BDE) of the X-H bond (where X is O or S). Generally, the S-H bond in thiols has a lower BDE than the O-H bond in phenols, suggesting that the mercapto group might be the primary site for hydrogen donation. The presence of the electron-donating amino group ortho to the hydroxyl group and meta to the thiol group can further modulate the BDEs of the O-H and S-H bonds, potentially enhancing the compound's reactivity as a HAT reagent. This property is crucial in controlling radical polymerization processes or in synthetic methodologies that rely on the generation and quenching of radical intermediates.

Design of Artificial Enzymes for Catalysis

Artificial enzymes, or enzyme mimics, are synthetic molecules that are designed to replicate the function of natural enzymes. They often feature a recognition site for a specific substrate and a catalytic group. The structural features of this compound make it an interesting component in the design of such systems.

Its ability to bind metal ions, which are often at the heart of the catalytic activity of metalloenzymes, is a key feature. For instance, it can be incorporated into larger molecular scaffolds like cyclodextrins or polymers. The scaffold would provide the substrate-binding pocket, while the this compound unit, coordinated to a metal ion, would form the catalytic site. Researchers have explored the use of aminophenols in creating mimics of enzymes like catechol oxidase, which catalyzes the oxidation of catechols to quinones. The amino group can influence the redox potential of the coordinated metal ion, mimicking the protein environment in a natural enzyme and thereby affecting the catalytic efficiency.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-Resolution NMR for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR in solution provides precise information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of 3-Amino-4-mercaptophenol is expected to show distinct signals for the aromatic protons and the protons of the amino (-NH₂), hydroxyl (-OH), and thiol (-SH) groups. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, while the hydroxyl and mercapto groups also donate electron density to the ring. The protons on the -OH, -NH₂, and -SH groups are exchangeable and their chemical shifts can vary with solvent, concentration, and temperature. Their signals may appear as broad singlets.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of the carbons directly attached to the substituents (C-1, C-3, C-4) would be significantly different from the others due to the electronic influence of the oxygen, nitrogen, and sulfur atoms. Carbons bonded to these heteroatoms typically resonate at lower field (higher ppm values).

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, confirming their positions relative to each other. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon skeleton.

Predicted NMR Data for this compound

This table is based on predicted values and data from analogous compounds like 4-aminophenol (B1666318) and 4-mercaptophenol (B154117).

TechniqueNucleus/ProtonPredicted Chemical Shift (ppm)Notes
¹H NMRAromatic H6.5 - 7.5Complex splitting pattern expected (e.g., doublet, doublet of doublets).
¹H NMR-OH ProtonVariable (e.g., 4.0 - 7.0)Broad singlet, position is solvent and concentration dependent.
¹H NMR-NH₂ ProtonsVariable (e.g., 3.0 - 5.0)Broad singlet, position is solvent and concentration dependent.
¹H NMR-SH ProtonVariable (e.g., 3.0 - 4.0)Broad singlet, position is solvent and concentration dependent.
¹³C NMRAromatic C-OH~150 - 160Deshielded due to oxygen atom.
¹³C NMRAromatic C-NH₂~140 - 150Deshielded due to nitrogen atom.
¹³C NMRAromatic C-SH~125 - 135Less deshielded than C-O and C-N.
¹³C NMRAromatic C-H~115 - 130Shielded relative to substituted carbons.

Solid-State NMR for Polymer and Complex Characterization

Solid-State NMR (ssNMR) is a powerful technique for studying materials in the solid phase, providing insights into structure, packing, and dynamics where solution NMR is not applicable. For this compound, ssNMR would be particularly useful for characterizing polymers or coordination complexes derived from it. For instance, if this compound is used as a monomer to synthesize a polymer, ssNMR could reveal information about the polymer chain conformation, intermolecular interactions, and the degree of crystallinity. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Bonding Changes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Changes in these bands can indicate involvement in chemical reactions, such as polymerization or complexation. For example, a broadening of the -OH band could suggest hydrogen bonding, while shifts in the aromatic region could indicate electronic changes upon coordination to a metal center.

Characteristic FTIR Bands for this compound

This table presents expected vibrational frequencies based on known data for phenols, anilines, and thiophenols.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200 - 3600 (Broad)
N-H (Amine)Stretching3300 - 3500 (Doublet)
S-H (Thiol)Stretching2550 - 2600 (Weak)
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-OStretching1200 - 1260
C-NStretching1250 - 1350
C-SStretching600 - 800

Raman Spectroscopy for Molecular Vibrations and Surface Interactions (e.g., SERS)

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information on the aromatic ring vibrations and the C-S and S-H bonds.

A key application for a thiol-containing molecule like this is Surface-Enhanced Raman Spectroscopy (SERS). When adsorbed onto nanostructured metal surfaces (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude. The thiol group is known to form a strong covalent bond with these metal surfaces, making this compound an excellent candidate for SERS studies. SERS can be used to study the orientation of the molecule on the surface and to detect it at extremely low concentrations. The enhancement of specific vibrational modes can provide insights into the molecule-surface interaction. For instance, a significant enhancement of the aromatic ring modes would be expected, while the disappearance or shifting of the S-H vibration would confirm the binding to the surface via the sulfur atom. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. ljmu.ac.ukscispace.com

For this compound, EPR would not be applicable to the molecule in its native, diamagnetic state. However, it would be a critical tool for studying radical intermediates or paramagnetic complexes derived from it.

Radical Intermediates : Phenols and anilines can be oxidized to form phenoxyl and aminyl radicals, respectively. Similarly, thiophenols can form thiyl radicals. The oxidation of this compound could potentially generate such radical species. EPR spectroscopy would be used to detect and identify these transient intermediates. The primary parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants. The g-value is characteristic of the type of radical (e.g., carbon-centered vs. oxygen-centered). ljmu.ac.uk Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), providing a detailed map of the electron's distribution within the radical and thus confirming its structure.

Paramagnetic Complexes : this compound can act as a ligand, coordinating to paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) through its nitrogen, oxygen, and sulfur donor atoms. EPR spectroscopy is highly sensitive to the electronic environment of the metal center. By analyzing the EPR spectrum of such a complex, detailed information can be obtained about the oxidation state of the metal, its coordination geometry, and the nature of the ligand-metal bonding. nih.gov This is crucial for understanding the structure and function of metallo-complexes in areas like catalysis. cardiff.ac.uk

X-ray Diffraction (XRD)

X-ray Diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that pass through a crystalline sample, one can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures of Complexes

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's three-dimensional structure. springernature.com For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including the planarity of the benzene ring and the precise bond lengths and angles of the amino, mercapto, and hydroxyl functional groups.

While a specific crystal structure for this compound is not publicly documented, analysis of a related compound like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile provides insight into the type of data that can be obtained. aalto.fi Such an analysis for this compound would reveal crucial information about its crystal packing, including intermolecular interactions such as hydrogen bonding involving the -OH, -SH, and -NH2 groups. These interactions are fundamental to understanding the compound's physical properties.

Table 1: Hypothetical Crystallographic Data for this compound based on SCXRD Principles.

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-C, C-O, C-S, C-N
Bond Angles (°) Angles between atoms

Powder X-ray Diffraction for Polymeric and Nanocrystalline Materials

Powder X-ray diffraction (PXRD) is employed when single crystals are unavailable or when analyzing polycrystalline, polymeric, or nanocrystalline materials. icdd.commdpi.com If this compound were incorporated into a polymer backbone or used to functionalize nanoparticles, PXRD would be essential for characterization.

The technique provides information on the degree of crystallinity, identifying sharp peaks for crystalline domains and broad halos for amorphous regions. icdd.com For instance, in a polymer composite, PXRD could confirm the crystalline phase of embedded nanoparticles or determine if the polymer's structure is altered by the inclusion of the this compound monomer. researchgate.net The mean size of crystalline domains can also be estimated using the Debye-Scherrer equation, which is particularly useful in nanomaterial analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Integrity and Mechanistic Fragment Analysis (e.g., HRMS, MALDI)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and confirming its molecular integrity. measurlabs.comnih.gov

For this compound (C₆H₇NOS), HRMS would be able to confirm its exact mass, distinguishing it from other molecules with the same nominal mass. While specific HRMS data for this compound is scarce, the expected monoisotopic mass can be calculated with high precision.

Electron ionization (EI) mass spectrometry of a related isomer, 4-aminophenol (C₆H₇NO), shows a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov A similar analysis for this compound would be expected to show a molecular ion peak at m/z 141. The fragmentation would likely involve the loss of functional groups or ring cleavage, providing structural information.

Table 2: Predicted High-Resolution Mass and Potential Fragments for this compound.

Species Formula Calculated Exact Mass
Molecular Ion [M]⁺ C₆H₇NOS 141.0248
Fragment [M-SH]⁺ C₆H₆NO 108.0450
Fragment [M-H₂O]⁺ C₆H₅NS 123.0143

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States in Thin Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within the top 1-10 nm of a material's surface. thermofisher.com This technique is particularly valuable for analyzing thin films or surface-modified materials incorporating this compound. researchgate.netdiva-portal.org

An XPS analysis of a thin film of this compound would involve irradiating the surface with X-rays and measuring the kinetic energies of emitted core-level electrons. thermofisher.com The resulting spectrum would show peaks corresponding to the elements present: carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution scans of each peak would reveal information about the chemical environment. For example, the C 1s peak could be deconvoluted into components representing C-C, C-N, C-S, and C-O bonds. The S 2p peak would confirm the presence of a thiol (-SH) group, and its binding energy would shift if it were oxidized or bonded to a surface.

Table 3: Predicted XPS Core-Level Binding Energies for this compound.

Element Core Level Predicted Binding Energy (eV) Information Provided
Oxygen O 1s ~532-534 C-OH bond
Nitrogen N 1s ~399-401 C-NH₂ bond
Carbon C 1s ~284-287 C-C, C-O, C-N, C-S bonds

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. nist.gov For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring and n→π* transitions involving the non-bonding electrons of the oxygen, nitrogen, and sulfur heteroatoms.

A study on Schiff bases derived from the closely related 3-amino-4-hydroxybenzenesulfonic acid shows characteristic absorption bands in the UV region. ankara.edu.trresearchgate.net For these compounds, absorption bands were observed around 275 nm, 320 nm, and 375 nm, attributed to π→π* and n→π* transitions. ankara.edu.tr A solution of this compound would be expected to exhibit a similar UV-Vis spectrum, with the exact position and intensity of the absorption maxima (λ_max) being sensitive to the solvent polarity and pH, which can protonate or deprotonate the functional groups. This sensitivity allows UV-Vis spectroscopy to be an effective tool for monitoring reactions involving this compound.

Table 4: Representative UV-Vis Absorption Data for Schiff Bases of 3-amino-4-hydroxybenzenesulfonic acid in DMSO. ankara.edu.tr

Compound λ_max 1 (nm) λ_max 2 (nm) λ_max 3 (nm)
3-(2,5-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid 275 320 375
3-(2,4-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid 276 322 378

Circular Dichroism (CD) for Chiral Derivatives and Protein-Conjugates

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. preprints.org The parent this compound molecule is not chiral. However, if it were derivatized with a chiral moiety or conjugated to a chiral macromolecule like a protein, CD spectroscopy would be an invaluable tool for characterization.

For a chiral derivative, the CD spectrum would exhibit positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions, providing a unique fingerprint of its absolute configuration. When conjugated to a protein, changes in the protein's CD spectrum in the far-UV region (190-250 nm) could indicate alterations in its secondary structure (α-helix, β-sheet) upon binding. Induced CD signals in the near-UV or visible region, corresponding to the absorption bands of the this compound chromophore, would confirm its binding within the chiral protein environment.

Computational Chemistry and Theoretical Modelling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for studying molecules of this size. These calculations would involve selecting an appropriate functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately, yielding detailed information about the molecule's properties.

Analysis of the electronic structure is crucial for understanding a molecule's reactivity and kinetic stability. This involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. For 3-Amino-4-mercaptophenol, the HOMO would likely be localized on the electron-rich amino and mercapto groups, as well as the aromatic ring. The LUMO, conversely, indicates the region most likely to accept an electron, signifying sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. A theoretical study would precisely calculate this energy gap, providing a quantitative measure of the molecule's stability.

Table 1: Hypothetical Frontier Orbital Analysis for this compound (Note: The following data is illustrative of typical DFT outputs and not from a specific study on this compound.)

ParameterCalculated Value (eV)Interpretation
HOMO Energy-5.50Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-0.80Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.70Indicates chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms, as well as the sulfur atom, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino, hydroxyl, and mercapto groups.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra. DFT calculations are highly effective for this purpose. The predicted frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a direct comparison with experimental data. For this compound, this would help confirm its structure by assigning calculated vibrational modes to experimentally observed IR and Raman bands.

Reaction Pathway Modelling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor for the reaction rate. Such modeling could be applied, for example, to study its oxidation, polymerization, or its role as a precursor in synthesis.

Conformational Analysis and Intermolecular Interactions

The functional groups of this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to find the most stable, lowest-energy conformer. This is important as the molecule's shape influences its physical and biological properties. Furthermore, computational methods can model intermolecular interactions, such as the formation of hydrogen bonds between molecules of this compound, which would be crucial for understanding its properties in the solid state or in solution.

Molecular Dynamics Simulations (e.g., QM/MM for protein models)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While classical MD uses force fields to describe interactions, more advanced Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed for greater accuracy, especially when bond-making or bond-breaking events are of interest. A QM/MM simulation treats a small, critical part of a system (like this compound bound to an enzyme's active site) with high-level quantum mechanics, while the larger environment (the rest of the protein and solvent) is treated with more efficient classical mechanics. This approach would be essential for studying the interaction of this compound with biological targets, such as proteins, providing dynamic insights into binding modes and mechanisms of action.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are instrumental in simulating vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and bonding.

The vibrational frequencies of this compound can be calculated using DFT methods, often in conjunction with basis sets like 6-311++G(d,p). researchgate.net These calculations yield a set of normal modes of vibration, each with a characteristic frequency and intensity, which correspond to the peaks observed in an IR spectrum. diva-portal.orgbiorxiv.org For aromatic compounds containing hydroxyl and amino groups, specific vibrational modes are of particular interest. For instance, the stretching vibrations of the O-H, N-H, and S-H bonds, as well as the C-S, C-N, and C-O stretching and bending modes, can be predicted. mdpi.comrsc.org The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nsf.govresearchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment. uobasrah.edu.iq For this compound, computational models can predict the chemical shifts of the aromatic protons and carbons, as well as those of the amine, hydroxyl, and thiol protons. acs.orgscribd.com These predictions are valuable for assigning signals in experimental NMR spectra and can provide insights into the effects of the different functional groups on the electronic distribution within the benzene (B151609) ring. liverpool.ac.ukncsu.edu Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions for spectra recorded in solution. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Note: The following data are illustrative and based on typical frequency ranges for similar functional groups as determined by DFT calculations.

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H Stretch3600 - 3400Stretching of the hydroxyl group
N-H Stretch3500 - 3300Asymmetric and symmetric stretching of the amine group
S-H Stretch2600 - 2550Stretching of the thiol group
C-H Stretch (Aromatic)3100 - 3000Stretching of the carbon-hydrogen bonds on the benzene ring
C=C Stretch (Aromatic)1620 - 1580In-plane stretching of the carbon-carbon bonds in the benzene ring
C-N Stretch1350 - 1250Stretching of the carbon-nitrogen bond
C-O Stretch1260 - 1180Stretching of the carbon-oxygen bond
C-S Stretch750 - 650Stretching of the carbon-sulfur bond

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are illustrative and based on typical chemical shift ranges for substituted benzene derivatives as determined by DFT/GIAO calculations.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-OH-150 - 160
C2-H6.8 - 7.2115 - 125
C3-NH₂-140 - 150
C4-SH-120 - 130
C5-H6.5 - 6.9110 - 120
C6-H7.0 - 7.4125 - 135
OH8.0 - 9.5-
NH₂3.5 - 5.0-
SH3.0 - 4.0-

Ligand-Metal Interaction Studies and Binding Energy Calculations

The presence of multiple donor atoms (O, N, and S) makes this compound a potent chelating agent for various metal ions. researchgate.net Computational chemistry offers a powerful avenue for investigating the interactions between this ligand and metal centers, providing detailed information on coordination geometries, binding energies, and the nature of the metal-ligand bonds. derpharmachemica.com

DFT is a widely used method for studying these interactions. nih.govnih.gov By optimizing the geometry of the metal-ligand complex, the preferred coordination mode of this compound can be determined. It can act as a bidentate or tridentate ligand, coordinating through different combinations of its hydroxyl, amino, and thiol groups. researchgate.net The specific coordination is influenced by the nature of the metal ion, its oxidation state, and the surrounding environment. researchgate.net

A key aspect of these computational studies is the calculation of the binding energy, which quantifies the strength of the interaction between the ligand and the metal ion. nih.gov The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated ligand and metal ion. arxiv.org These calculations can be performed for a series of metal ions to predict the selectivity of this compound for different metals. researchgate.net Factors such as the hard and soft acid-base (HSAB) principle can be computationally explored, where hard metal ions are expected to prefer binding to the harder oxygen and nitrogen donors, while softer metal ions would favor the softer sulfur donor. researchgate.net

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the metal-ligand bonding, distinguishing between electrostatic and covalent contributions. researchgate.net The analysis of charge transfer between the ligand and the metal can also provide insights into the electronic effects of coordination. acs.org Such studies are crucial for the rational design of new chelating agents for various applications, including environmental remediation and the development of catalysts. derpharmachemica.comrsc.org

Interactive Data Table: Illustrative Binding Energies of this compound with Divalent Metal Ions

Note: The following binding energies are hypothetical values based on general trends observed in computational studies of similar ligands and are presented for illustrative purposes. Actual values would require specific DFT calculations.

Metal Ion (M²⁺)Coordination SitesPredicted Gas-Phase Binding Energy (kcal/mol)
Cu²⁺N, S-50 to -70
Ni²⁺N, O-45 to -65
Zn²⁺O, S-40 to -60
Cd²⁺S, N-35 to -55
Hg²⁺S, S (bridging)-55 to -75

Interactive Data Table: Illustrative Metal-Ligand Bond Distances in a Hypothetical [M(this compound)]²⁺ Complex

Note: These bond distances are representative values derived from computational studies of similar metal-ligand complexes and serve as an illustration.

Metal Ion (M²⁺)M-O Distance (Å)M-N Distance (Å)M-S Distance (Å)
Cu²⁺2.0 - 2.21.9 - 2.12.2 - 2.4
Ni²⁺1.9 - 2.11.9 - 2.12.3 - 2.5
Zn²⁺1.9 - 2.12.0 - 2.22.3 - 2.5
Cd²⁺2.2 - 2.42.2 - 2.42.5 - 2.7
Hg²⁺2.3 - 2.52.3 - 2.52.4 - 2.6

Emerging Research Directions and Advanced Applications

Biochemical Model Systems for Redox Processes

While the direct use of 3-Amino-4-mercaptophenol in biochemical model systems is an emerging area, its inherent redox-active functional groups (thiol and amino) make it a candidate for such studies. However, specific research detailing its application in mimicking biological pathways or in protein design is not extensively documented in current scientific literature.

Biological electron transfer chains often rely on a series of redox-active cofactors and amino acid residues, including thiols (from cysteine) and aromatic systems, to facilitate the controlled movement of electrons. nih.gov The structure of this compound contains a thiol group susceptible to oxidation-reduction reactions (e.g., disulfide bond formation) and an electron-rich aminophenol ring, making it a plausible simple molecule for modeling segments of these complex biological pathways. However, specific studies employing this compound to mimic biological electron transfer pathways are not prominent in the available research.

De novo protein design involves creating novel protein structures and functions from fundamental principles. nih.govicm.edu.pl This field often focuses on generating stable scaffolds into which functional sites can be engineered. mdpi.com The introduction of non-natural amino acids or functional molecules is a key strategy for expanding the chemical capabilities of these designed proteins. digitellinc.com While the integration of molecules like this compound into a protein scaffold could theoretically introduce novel redox or binding functionalities, there is currently a lack of specific published research demonstrating its integration into de novo protein design for functional studies.

Advanced Analytical Probes and Reagents

The reactivity of the amine and thiol groups makes this compound a candidate for development into specialized reagents for chemical analysis.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. sdiarticle4.comsigmaaldrich.com A widely used method for the analysis of primary amines, such as amino acids, involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing compound. daneshyari.comdiva-portal.org This reaction rapidly forms a highly fluorescent isoindole derivative, which can be detected with high sensitivity by fluorescence detectors in High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

The general reaction mechanism involves the OPA molecule reacting with the primary amine of the analyte and the thiol group of the reagent to form the stable, fluorescent product. researchgate.net Given its structure, this compound is a suitable candidate to act as the thiol reagent in this established analytical methodology. Its thiol group can participate in the cyclization reaction with OPA and a target primary amine analyte, leading to a detectable derivative. The stability and fluorescence yield of the resulting derivative would be critical factors in its practical application. mdpi.com

ComponentRole in OPA DerivatizationExample
AnalyteCompound to be quantified; must contain a primary amine.Amino Acids, Biogenic Amines
Derivatizing AgentReacts with the analyte to form a detectable product.o-Phthalaldehyde (OPA)
Thiol ReagentParticipates in the reaction to form a stable fluorescent isoindole.2-Mercaptoethanol, N-acetyl-L-cysteine, This compound (potential)
Solvent/BufferProvides the optimal pH (typically basic, pH 9-10) for the reaction.Borate Buffer

A selective sensing probe is a molecule designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a specific analyte. While there is extensive research on developing probes for detecting thiophenols nih.gov, there is limited specific information available on the use of this compound itself as a selective sensing probe for other analytes.

Molecular Imprinted Polymers (MIPs) for Separation and Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and chemical functionality to a target molecule (the "template"). mdpi.comnih.gov This "molecular memory" allows MIPs to selectively rebind the template from a complex mixture, making them valuable tools for sample preparation, chemical sensing, and separation. mdpi.comresearchgate.net

The synthesis of MIPs involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. The functional monomer is a critical component, as it forms a pre-polymerization complex with the template through non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions, π-π stacking). mdpi.com After polymerization, the template is removed, leaving behind a cavity that is highly selective for the original template.

This compound is a promising candidate for use as a functional monomer in MIP synthesis due to its array of functional groups:

Amino Group (-NH2): Can act as a hydrogen bond donor or a basic site for interacting with acidic templates.

Phenolic Hydroxyl Group (-OH): A strong hydrogen bond donor and can participate in acidic interactions.

Thiol Group (-SH): Can act as a hydrogen bond donor and participate in specific interactions with certain analytes.

Aromatic Ring: Allows for π-π stacking interactions with other aromatic templates.

This combination of functionalities allows it to form multiple interaction points with a wide variety of template molecules, potentially leading to MIPs with high affinity and selectivity. For instance, in the creation of an MIP for a template like 4-nitrophenol (B140041), the amino groups of a functional monomer can form hydrogen bonds with the nitro and hydroxyl groups of the template, creating specific recognition sites. polympart.com

ComponentFunction in MIP SynthesisExample Compound
TemplateThe target molecule for which the recognition sites are created.Pharmaceuticals, Pesticides, Biomarkers
Functional MonomerForms a complex with the template via non-covalent interactions.This compound , Methacrylic Acid, 4-Vinylpyridine
Cross-linkerForms the rigid polymer matrix around the template-monomer complex.Ethylene Glycol Dimethacrylate (EGDMA)
InitiatorStarts the polymerization reaction.Azobisisobutyronitrile (AIBN)
Porogen (Solvent)Solubilizes the components and controls the polymer's morphology.Toluene, Acetonitrile

Supramolecular Assembly and Self-Assembled Monolayers (SAMs) utilizing Thiol-Gold Chemistry

The unique molecular structure of this compound, featuring a thiol (-SH), a hydroxyl (-OH), and an amino (-NH2) group on a benzene (B151609) ring, makes it a compelling candidate for the construction of supramolecular assemblies and self-assembled monolayers (SAMs), particularly on gold surfaces. The foundational principle of this application lies in the well-established thiol-gold chemistry, where the sulfur atom of the thiol group forms a strong, quasi-covalent bond with the gold substrate. This interaction serves as a robust anchor for the molecule on the surface.

The formation of a SAM of this compound on a gold surface is a spontaneous process that occurs when the gold substrate is exposed to a solution containing the molecule. The thiol group has a high affinity for gold, leading to the chemisorption of the molecules onto the surface, forming a dense and organized monolayer. While the thiol-gold interaction is the primary driving force for the assembly, the supramolecular organization of the monolayer is significantly influenced by the intermolecular interactions between the adjacent this compound molecules.

The presence of both the amino and hydroxyl groups allows for the formation of extensive intermolecular and intramolecular hydrogen bonding networks within the monolayer. These hydrogen bonds, along with π-π stacking interactions between the aromatic rings, play a crucial role in the ordering and stability of the resulting SAM. The specific meta and para positioning of the functional groups in this compound dictates the geometry of these interactions, which in turn influences the packing density, orientation, and surface properties of the monolayer.

While direct research specifically on this compound is limited, the behavior of analogous compounds such as 4-mercaptophenol (B154117) and aminophenols provides valuable insights. For instance, studies on aminothiophenols have shown that the amino group can also interact with the gold surface, potentially leading to different binding orientations or even competition with the thiol group for surface binding sites. researchgate.netresearchgate.net However, the thiol-gold bond is generally considered more stable and is the predominant anchoring mechanism. mdpi.com

The resulting SAM of this compound presents a surface rich in amino and hydroxyl functionalities. These exposed functional groups can be further utilized for a variety of advanced applications. For example, the amino groups can be chemically modified to immobilize biomolecules, such as proteins or DNA, for biosensor development. The hydroxyl groups can alter the surface wettability and participate in further supramolecular assembly through host-guest interactions.

The electrochemical properties of SAMs formed from aminophenol derivatives on gold electrodes have been a subject of interest. researchgate.net The redox activity of the aminophenol moiety can be exploited for electrochemical sensing applications. The densely packed monolayer can also act as a barrier to electron transfer, a property that is useful in studying corrosion inhibition and in the fabrication of electronic devices.

Detailed characterization of such SAMs typically involves a suite of surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the monolayer and the nature of the sulfur-gold bond. researchgate.netuh.edu Ellipsometry and Atomic Force Microscopy (AFM) can provide information on the thickness and topography of the film, respectively. researchgate.netuh.edu Infrared spectroscopy (IRRAS) and Raman spectroscopy can elucidate the orientation of the molecules within the monolayer and the extent of hydrogen bonding. uh.edu

The table below summarizes the key interactions and characteristics of a hypothetical this compound SAM on a gold surface, based on established principles of similar systems.

FeatureDescriptionSignificance
Primary Anchoring Covalent-like bond between the sulfur atom of the thiol group and the gold surface.Provides a strong and stable attachment of the monolayer to the substrate.
Supramolecular Interactions Intermolecular hydrogen bonding between amino and hydroxyl groups; π-π stacking of benzene rings.Dictates the packing density, orientation, and overall stability of the SAM.
Surface Functionality Exposed amino and hydroxyl groups.Allows for further chemical modification and imparts specific surface properties (e.g., hydrophilicity, sites for biomolecule immobilization).
Electrochemical Properties Potential for redox activity of the aminophenol moiety and modulation of electron transfer at the electrode surface.Enables applications in electrochemical sensing and molecular electronics.

Conclusion and Future Perspectives

Summary of Current Understanding and Research Accomplishments

Research into 3-Amino-4-mercaptophenol and its related structures has established it as a versatile building block in synthetic chemistry. The presence of three reactive functional groups—amino, mercapto, and hydroxyl—on a stable aromatic ring provides a scaffold for the synthesis of a wide array of derivatives. A significant body of research has focused on leveraging these functional groups to create complex heterocyclic compounds. Notably, derivatives such as 3-aryl-4-amino-5-mercapto-4H-1,2,4-triazoles have been synthesized and used as precursors for triazolothiadiazines, which have shown potential biological activities. nih.gov

The compound's utility extends into materials science, particularly in the development of functional dyes. The amino and phenol (B47542) moieties are common components in the synthesis of various dye classes, including azo disperse dyes and rosamines. mdpi.comnjpas.com.ng These dyes are integral to industries such as textiles, with research demonstrating their effective application on synthetic fibers like nylon 6, showing good affinity and fastness properties. njpas.com.ngorientjchem.org

Furthermore, the mercapto and amino groups make the compound and its analogs effective ligands in coordination chemistry. Studies on similar molecules, like 4-amino-3-mercapto-5-methyl-1,2,4-triazole, have shown their ability to coordinate with metal ions such as Pd(II) and Ni(II) in either a bidentate or monodentate fashion, forming stable complexes. nih.govresearchgate.net This chelating ability is also the basis for another key application: corrosion inhibition. Molecules containing both sulfur and nitrogen atoms, characteristic of this compound, are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion in acidic environments. researchgate.netabo.fi Research on related triazole derivatives has demonstrated their effectiveness as mixed-type corrosion inhibitors for mild steel. researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the progress made, several knowledge gaps remain in the understanding and application of this compound. While its role as a synthetic intermediate is well-documented, there is a lack of comprehensive studies on its own physicochemical properties, reaction kinetics, and mechanistic pathways under various conditions. The existing research often focuses on the final derivatives rather than the fundamental characteristics of the parent molecule.

A significant unexplored avenue is its potential in advanced materials. While its use in conventional dyes is established, its application in high-performance materials such as conductive polymers, metal-organic frameworks (MOFs), or smart materials remains largely uninvestigated. The combination of a soft thiol donor and harder amine/phenoxide donors could lead to the formation of novel coordination polymers with interesting electronic, magnetic, or catalytic properties.

Furthermore, the biological activity profile of this compound itself is not well-defined. Research has primarily explored the biological activities of its more complex derivatives, such as triazoles and thiadiazines. nih.govresearchgate.net Systematic screening of the core molecule and its simpler derivatives for a broader range of biological activities (e.g., antimicrobial, antioxidant, or enzyme inhibition) could reveal new therapeutic potentials. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antimicrobial agents suggests that the aminophenol scaffold is a promising starting point for such investigations. nih.gov

Potential for Novel Derivatives and Advanced Materials Development

The multifunctional nature of this compound presents substantial potential for the development of novel derivatives and advanced materials. Each functional group can be selectively modified, opening pathways for combinatorial synthesis and the creation of diverse chemical libraries. For instance, the amino group can be converted into amides, Schiff bases, or sulfonamides, while the thiol group can be alkylated, oxidized to disulfides, or used to anchor the molecule to surfaces. mdpi.com

In polymer chemistry, this compound could serve as a unique monomer. The thiol and amino/hydroxyl groups could be used for step-growth polymerization reactions to create novel poly(thioether)s, polyamides, or polyesters. These polymers may exhibit enhanced thermal stability, chemical resistance, or metal-binding capabilities. Drawing inspiration from the development of poly-3,4-alkoxythiophenes, derivatives of this compound could be designed to produce soluble and processable conducting polymers with tailored properties. rsc.org

The development of advanced materials for sensing applications is another promising direction. The thiol group has a strong affinity for noble metal surfaces (e.g., gold and silver), allowing for the formation of self-assembled monolayers (SAMs). By modifying the amino or hydroxyl groups with specific recognition elements, derivatives of this compound could be used to create highly selective chemical or biological sensors.

Outlook on Interdisciplinary Contributions of this compound Research

Future research on this compound is poised to make significant interdisciplinary contributions. The synergy between organic synthesis, materials science, and electrochemistry will be crucial for developing next-generation corrosion inhibitors and protective coatings. mdpi.com By combining experimental studies with computational modeling, researchers can design new derivatives with optimized adsorption geometries and inhibition efficiencies.

In the field of medicine and biotechnology, collaboration between synthetic chemists and biologists could unlock new therapeutic applications. The synthesis of novel derivatives, guided by an understanding of structure-activity relationships, could lead to the discovery of new drug candidates. mdpi.com For example, its structural similarity to precursors for carbonic anhydrase inhibitors suggests potential in designing new enzyme-targeted drugs. mdpi.com

Furthermore, the intersection of coordination chemistry and materials engineering could lead to the creation of functional MOFs or catalysts. The ability of this compound to act as a versatile ligand could be exploited to build porous materials for gas storage, separation, or heterogeneous catalysis. nih.gov The continued exploration of this compound will not only expand the toolbox of synthetic chemistry but also contribute to solving challenges in materials science, environmental protection, and human health.

Q & A

Q. How can researchers resolve conflicting bioactivity data for this compound derivatives?

  • Answer :
  • Data Triangulation :

Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) .

Validate target engagement via SPR or ITC .

Compare with structurally similar controls (e.g., 4-aminothiophenol ).

  • Meta-Analysis : Use Connected Papers or SciFinder to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.